![molecular formula C10H13NO B14285444 2-[(But-2-en-1-yl)oxy]aniline CAS No. 132396-65-7](/img/structure/B14285444.png)
2-[(But-2-en-1-yl)oxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(But-2-en-1-yl)oxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a but-2-en-1-yloxy group attached to the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]aniline typically involves the reaction of aniline with but-2-en-1-ol in the presence of a suitable catalyst. One common method involves heating aniline with but-2-en-1-ol and a base such as potassium hydroxide (KOH) in a steel reactor at elevated temperatures (around 300°C) for a specific duration . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
2-[(But-2-en-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
科学研究应用
2-[(But-2-en-1-yl)oxy]aniline has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[(But-2-en-1-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[(1-Methylbut-2-en-1-yl)oxy]aniline: A similar compound with a methyl group on the butenyl chain.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: Another derivative with a different substitution pattern on the aniline ring.
Uniqueness
2-[(But-2-en-1-yl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science.
属性
CAS 编号 |
132396-65-7 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-but-2-enoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7H,8,11H2,1H3 |
InChI 键 |
WSKORDSOMAFHOC-UHFFFAOYSA-N |
规范 SMILES |
CC=CCOC1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


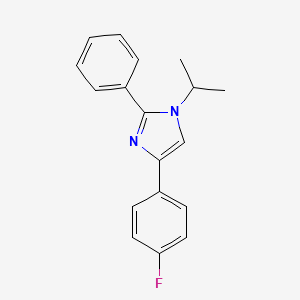
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
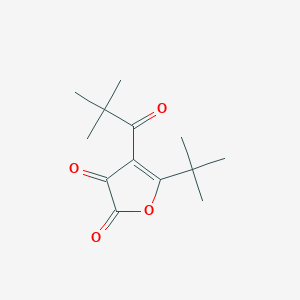
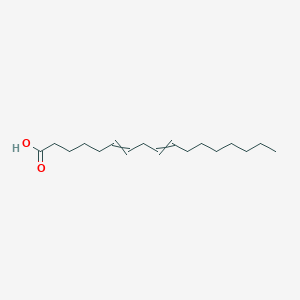
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
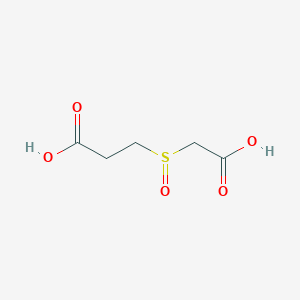
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
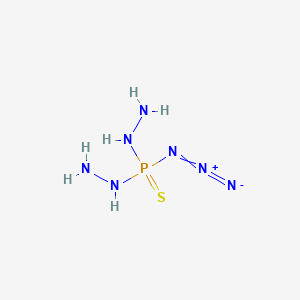
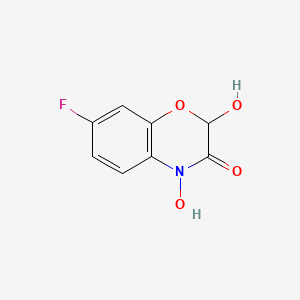

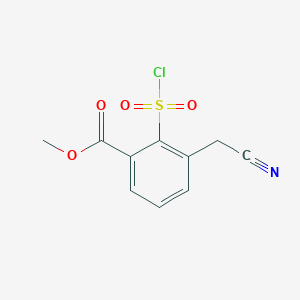
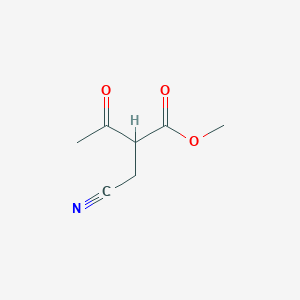
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
